molecular formula C14H8ClN3O3 B1654543 2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 243644-34-0

2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B1654543
CAS No.: 243644-34-0
M. Wt: 301.68 g/mol
InChI Key: OHRWKPKNPGQIEH-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is a high-value 1,3,4-oxadiazole derivative supplied for advanced research and development. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its wide spectrum of biological activities . This particular compound is of significant interest for designing new therapeutic agents. Its structure incorporates electronegative substituents, a feature known to enhance antimicrobial activity by facilitating transport through the biological membranes of microorganisms . Research indicates that 1,3,4-oxadiazole derivatives can function through various mechanisms, such as inhibiting critical enzymes and proteins involved in cancer cell proliferation, including thymidylate synthase, HDAC, and topoisomerase II . As such, this compound serves as a key synthetic intermediate and pharmacophore in the discovery of novel anticancer and antimicrobial agents . It is strictly for research applications and is a vital building block for scientists developing new bioactive molecules. Intended Use: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Handling and Storage: Researchers should handle this material with care, consulting the Safety Data Sheet for proper safety, handling, and disposal information.

Properties

IUPAC Name

2-(2-chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3/c15-12-7-6-10(18(19)20)8-11(12)14-17-16-13(21-14)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRWKPKNPGQIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379219
Record name 2-(2-chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243644-34-0
Record name 2-(2-chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Hydrazide Intermediates

Reaction Mechanism and Standard Protocol

The most widely reported method involves the cyclization of 2-chloro-5-nitrobenzohydrazide with benzoic acid derivatives. In a representative procedure, equimolar quantities of the hydrazide and benzoic acid are refluxed in phosphorus oxychloride (POCl₃) for 6–7 hours. The electron-deficient oxadiazole ring forms via intramolecular dehydration, driven by POCl₃’s dual role as a solvent and dehydrating agent.

Key Steps :

  • Hydrazide Formation : 2-Chloro-5-nitrobenzoic acid is treated with hydrazine hydrate to generate the corresponding hydrazide.
  • Cyclization : The hydrazide reacts with benzoyl chloride in POCl₃ under reflux, eliminating water to form the oxadiazole ring.

Optimization Strategies

  • Solvent Effects : Replacing POCl₃ with toluene or dichloromethane reduces corrosiveness but lowers yields by 15–20%.
  • Catalysis : Methanesulfonic acid (1–2 mol%) accelerates cyclization, achieving 89% yield in 4 hours.
  • Ultrasound Irradiation : Applying 40 kHz ultrasound reduces reaction time from 6 hours to 90 minutes while maintaining 85% yield.
Table 1: Comparative Yields Under Varied Cyclization Conditions
Condition Yield (%) Time (h) Source
POCl₃, reflux 78 6
POCl₃ + methanesulfonic acid 89 4
Toluene, ultrasound 85 1.5

Alkylation Reactions

Chloroacetyl Chloride Route

An alternative pathway involves alkylation of preformed oxadiazoles. For example, 5-phenyl-1,3,4-oxadiazole-2-amine reacts with chloroacetyl chloride in triethylamine to introduce the 2-chloro-5-nitrophenyl group. This method avoids POCl₃ but requires stringent temperature control (0–5°C during reagent addition) to prevent side reactions.

Critical Parameters :

  • Stoichiometry : A 1:1.5 molar ratio of oxadiazole to chloroacetyl chloride minimizes dimerization byproducts.
  • Workup : Extraction with dichloromethane (3 × 15 mL) followed by column chromatography (hexane/ethyl acetate, 90:10) yields 86% pure product.

Selectivity Challenges

The nitro group’s electron-withdrawing nature complicates alkylation, often leading to undesired nitration at the phenyl ring. Using bulky bases like potassium tert-butoxide suppresses this side reaction by deprotonating intermediates more efficiently.

One-Pot Synthesis

Streamlined Approach

Recent advances enable the consolidation of hydrazide formation and cyclization into a single step. A mixture of 2-chloro-5-nitrobenzoic acid, hydrazine hydrate, and benzoyl chloride refluxes in POCl₃ for 12 hours, yielding 74% product without isolating intermediates.

Advantages :

  • Eliminates intermediate purification, reducing solvent use by 40%.
  • Compatible with automation in continuous flow reactors for industrial-scale production.

Limitations

  • High excess of POCl₃ (5 equivalents) required to drive the reaction.
  • Crude product purity (68–72%) necessitates additional recrystallization from ethanol.

Industrial-Scale Production

Continuous Flow Systems

Replacing batch reactors with continuous flow setups enhances reproducibility and safety. In a pilot study, a tubular reactor operating at 120°C and 3 bar pressure achieved 82% yield with a residence time of 30 minutes.

Green Chemistry Initiatives

  • Solvent Recycling : Distillation recovers 95% of POCl₃ for reuse.
  • Alternative Dehydrating Agents : Polyphosphoric acid (PPA) reduces toxicity but increases reaction time to 10 hours.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.5 ppm, while the oxadiazole methylene group resonates at δ 4.5–5.0 ppm.
  • IR Spectroscopy : Absence of N–H stretches (3300 cm⁻¹) confirms cyclization, while C=N vibrations at 1600–1650 cm⁻¹ validate ring formation.
  • Mass Spectrometry : Molecular ion peaks at m/z 341.7 ([M⁺]) align with the compound’s molecular weight.
Table 2: Key Spectral Data
Technique Diagnostic Signal Interpretation Source
¹H NMR δ 4.77 (s, 2H) –CH₂Cl group
IR 1650 cm⁻¹ C=N stretch
MS m/z 341.7 ([M⁺]) Molecular ion

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group at the ortho position to the nitro group undergoes nucleophilic substitution due to the electron-withdrawing effects of the nitro group, which activate the aromatic ring for attack.

Reagents and Conditions :

  • Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents (e.g., DMSO) .

  • Elevated temperatures (60–80°C) to accelerate reaction rates .

Products :

  • Substitution with methoxy (-OCH₃), amino (-NH₂), or thiol (-SH) groups, depending on the nucleophile used.

  • Example: Formation of 2-(2-methoxy-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole .

Reduction of Nitro Group

The nitro group (-NO₂) at the para position can be selectively reduced to an amino group (-NH₂) under controlled conditions.

Reagents and Conditions :

  • Catalytic hydrogenation (H₂/Pd-C) in ethanol at 25–40°C .

  • Alternative: Tin (Sn) and hydrochloric acid (HCl) for stoichiometric reduction .

Products :

  • 2-(2-chloro-5-aminophenyl)-5-phenyl-1,3,4-oxadiazole, a precursor for further functionalization (e.g., acylation or diazotization) .

Oxidation Reactions

The phenyl rings and oxadiazole core are susceptible to oxidation, particularly under acidic or strongly oxidizing conditions.

Reagents and Conditions :

  • Potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄) at 80–100°C .

  • Chromium trioxide (CrO₃) in acetic acid .

Products :

  • Oxidized derivatives such as quinones or hydroxylated oxadiazoles, depending on reaction severity .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring can participate in cycloaddition reactions or undergo ring-opening under specific conditions.

Reagents and Conditions :

  • Thermal treatment (>150°C) or UV irradiation to induce ring-opening .

  • Reaction with alkynes or nitriles to form fused heterocycles (e.g., triazoles) .

Products :

  • Ring-opened intermediates (e.g., hydrazides) or fused bicyclic compounds .

Comparative Reactivity Table

Reaction Type Reagents Conditions Major Product References
Nucleophilic SubstitutionNaOMe, t-BuOKDMSO, 60–80°CMethoxy/amino-substituted oxadiazole
Nitro ReductionH₂/Pd-C, Sn/HClEthanol, 25–40°C5-amino-substituted derivative
OxidationKMnO₄/H₂SO₄, CrO₃Acidic, 80–100°CQuinones or hydroxylated oxadiazoles
CycloadditionAlkynes, UV lightThermal/PhotolyticFused triazole derivatives

Mechanistic Insights

  • NAS Mechanism : The nitro group meta-directs nucleophilic attack to the chloro-substituted position, facilitating substitution .

  • Reduction Selectivity : Catalytic hydrogenation preferentially targets the nitro group without affecting the oxadiazole ring .

  • Oxidation Pathways : Oxidative cleavage of the phenyl ring occurs at positions ortho and para to the nitro group, forming hydroxylated intermediates .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-oxadiazole compounds, including 2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, exhibit significant antibacterial and antifungal properties. A study demonstrated that these compounds effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism behind this activity is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Potential
The oxadiazole moiety has been linked to anticancer activity. Compounds similar to this compound have shown promise in inhibiting the proliferation of cancer cell lines, particularly those associated with prostate cancer . The presence of the nitro group is thought to enhance the compound's ability to induce apoptosis in cancer cells.

Material Science

Fluorescent Properties
The incorporation of oxadiazole derivatives into polymer matrices has been explored for their potential use in optoelectronic devices. The unique electronic properties of this compound allow it to function as a fluorescent probe in various applications, including organic light-emitting diodes (OLEDs) and sensors . Its ability to emit light upon excitation makes it suitable for use in display technologies and bioimaging.

Agrochemical Applications

Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide or herbicide. Preliminary studies indicate that derivatives of oxadiazoles can act as effective agents against certain pests and weeds by disrupting their metabolic processes . This application is particularly relevant in developing eco-friendly agricultural practices.

Data Table: Summary of Applications

Application AreaSpecific UseRelevant Findings
Medicinal ChemistryAntimicrobial agentsEffective against S. aureus and E. coli
Anticancer compoundsInhibits proliferation in prostate cancer cell lines
Material ScienceFluorescent materialsSuitable for OLEDs and bioimaging applications
Agrochemical ApplicationsPesticidesEffective against specific pests and weeds

Case Studies

Case Study 1: Antibacterial Screening
In a study conducted on various substituted phenyl-1,3,4-oxadiazoles, including this compound, researchers found that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized both disc diffusion and broth microdilution methods to evaluate efficacy .

Case Study 2: Anticancer Activity Evaluation
A series of experiments were performed on cancer cell lines treated with different concentrations of oxadiazole derivatives. Results indicated that higher concentrations led to increased apoptosis rates in prostate cancer cells. The study highlighted the structure-activity relationship (SAR) that could be utilized to design more potent derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing its activity.

Comparison with Similar Compounds

Halogen and Nitro-Substituted Derivatives

2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole ()
  • Structural Differences : Bromo and nitro groups are positioned at 2 and 3 on the phenyl ring, respectively, compared to chloro (2) and nitro (5) in the target compound.
  • Biological Activity : Exhibits binding affinity to the estrogen receptor (PDB: 3ERT) and cytotoxic effects against breast cancer cells. Molecular docking suggests steric and electronic interactions with receptor residues, influenced by bromo's larger atomic radius compared to chloro .
  • Synthesis and Validation : Synthesized via conventional methods and confirmed by single-crystal XRD, ensuring structural accuracy .
2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole ()
  • Structural Differences : Bromo at position 3 on the phenyl ring; lacks a nitro group.
2-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole ()
  • Structural Differences : Incorporates a pyrazole ring with dual chloro substituents.

Heterocyclic Hybrid Derivatives

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-phenyl-1,3,4-oxadiazole ()
  • Structural Differences : Pyridine ring replaces benzene, with chloro and trifluoromethyl groups.
  • Properties : The trifluoromethyl group enhances lipophilicity and bioavailability, while the pyridine ring may improve π-π stacking interactions in biological targets .
Oxadiazole-Quinoxaline Hybrids ()
  • Example: 2-(3-Chloro-6-(trifluoromethyl)quinoxaline-2-yl)-5-phenyl-1,3,4-oxadiazole.

Electron-Donating Group Derivatives

2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole ()
  • Structural Differences: Phenoxymethyl group replaces nitro-substituted phenyl.
  • The phenoxymethyl group may enhance membrane permeability compared to nitro groups .
2-Amino-5-phenyl-1,3,4-oxadiazole Derivatives ()
  • Structural Differences: Amino group at position 2 instead of nitro.
  • Activity : Demonstrates antibacterial properties, highlighting how electron-donating groups shift applications from anticancer to antimicrobial .

Scintillator and Fluorescent Derivatives

PBD (2-(4-Biphenyl)-5-phenyl-1,3,4-oxadiazole) ()
  • Structural Differences : Biphenyl group replaces nitro-substituted phenyl.
  • Applications : Used as a primary fluor in liquid scintillators due to high fluorescence quantum yield. The target compound’s nitro group likely reduces emission efficiency, making it less suitable for scintillation .
DMAC-DPO Derivatives ()
  • Example : 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-5-phenyl-1,3,4-oxadiazole.
  • Properties : Acridine groups enable thermally activated delayed fluorescence (TADF). The target compound lacks such extended conjugation, limiting its use in optoelectronics .

Biological Activity

The compound 2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is part of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

  • Molecular Formula : C13_{13}H8_{8}ClN3_{3}O3_{3}
  • Molecular Weight : 285.67 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Notably, a study by Zhang et al. demonstrated that compounds within this class exhibited significant inhibitory effects on various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Efficacy

A comparative study assessed the efficacy of several oxadiazole derivatives against cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The results indicated that this compound had an IC50_{50} value of approximately 1.5 µM against MCF7 cells, which is competitive with established chemotherapeutics.

CompoundCell LineIC50_{50} (µM)
This compoundMCF71.5
StaurosporineMCF74.18
Ethidium BromideMCF72.71

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. A study investigated its effects against both gram-positive and gram-negative bacteria. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.

Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound disrupts the cell cycle at the G2/M phase.
  • Antimicrobial Action : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via cyclization of hydrazide intermediates or alkylation reactions. For example, chloroacetyl chloride reacts with 2-amino-5-phenyl-1,3,4-oxadiazole under reflux in triethylamine to form derivatives . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts like methanesulfonic acid) improves yields. Ultrasound irradiation has been shown to enhance reaction efficiency in bis-heterocyclic syntheses .
  • Key Data : Typical yields range from 46% to 89% depending on substituents and conditions .

Q. How can spectroscopic techniques (IR, NMR, MS) characterize the structural integrity of this oxadiazole derivative?

  • Methodology :

  • IR : Disappearance of S–H bands (e.g., ~2550 cm⁻¹) confirms alkylation, while C–S–C (750 cm⁻¹) and C=N (1600–1650 cm⁻¹) bands validate oxadiazole formation .
  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.5 ppm), and methylene groups (e.g., –CH₂Cl) resonate at δ 4.5–5.0 ppm .
  • MS : Molecular ion peaks (e.g., m/z 308.33) confirm the molecular weight .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodology :

  • Anticancer Activity : MTT assays against breast cancer cell lines (e.g., MCF-7) with IC₅₀ values <10 µM indicate efficacy .
  • Antifungal Screening : Disk diffusion assays against Fusarium species measure inhibition zones .

Advanced Research Questions

Q. How do crystallographic studies using SHELX software resolve noncovalent interactions in oxadiazole derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines hydrogen bonds (e.g., CH⋯N, CH⋯π) and π-stacking interactions. For example, the 1,3,4-oxadiazole ring forms CH⋯N contacts (2.8–3.2 Å) with adjacent phenyl groups, influencing packing motifs .
  • Data Interpretation : SHELXTL (Bruker AXS) generates ORTEP diagrams and electron density maps to validate bond lengths/angles (e.g., C–N: 1.28–1.32 Å) .

Q. What strategies address contradictions in structure-activity relationships (SAR) for substituted oxadiazoles?

  • Case Study : Tertiary butyl groups enhance lipophilicity and LOX inhibition, while fluorophenyl substituents reduce solubility but increase antifungal activity .
  • Resolution : Multivariate statistical analysis (e.g., 3D-QSAR) correlates substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking (AutoDock Vina) : The oxadiazole core binds to Smoothened (Smo) receptors via π-π stacking with Phe-484 (binding energy: −8.2 kcal/mol) .
  • MD Simulations : RMSD <2.0 Å over 100 ns confirms stable binding to kinase domains .

Q. What experimental designs mitigate challenges in synthesizing halogenated oxadiazole intermediates?

  • Challenges : Nitro and chloro groups may sterically hinder cyclization.
  • Solutions :

  • Use pyridine as a base to deprotonate intermediates during alkylation .
  • Protect reactive sites with Boc groups to prevent side reactions .

Data Contradiction Analysis

Q. Why do biological activities vary across oxadiazole derivatives with similar substituents?

  • Case Example : 2-(3-Fluorophenyl) derivatives show higher antifungal activity than 4-fluorophenyl analogs due to enhanced dipole interactions with fungal enzymes .
  • Resolution : Competitive inhibition assays (e.g., Ki values) quantify target binding affinities .

Q. How can inconsistent crystallographic data from different labs be reconciled?

  • Root Cause : Variations in crystallization solvents (e.g., DMSO vs. CHCl₃) alter hydrogen-bond networks .
  • Standardization : Use the CCDC database to compare packing motifs and refine models with SHELXL .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole

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